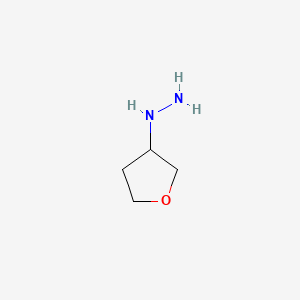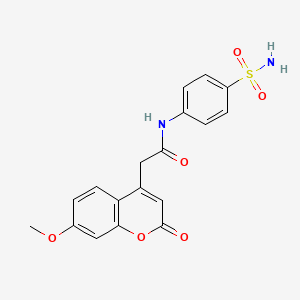
2-(7-Methoxy-2-Oxo-2h-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methoxy-2-Oxo-2h-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide, commonly known as "MOSA," is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOSA is a derivative of the coumarin family of compounds and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of MOSA is not fully understood, but it is believed to act through multiple pathways. MOSA has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and histone deacetylase. Additionally, MOSA has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
MOSA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MOSA inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of inflammatory cytokines. In animal models, MOSA has been shown to reduce tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MOSA is its potential as a therapeutic agent for cancer and inflammation. Additionally, MOSA is relatively easy to synthesize and can be purified through recrystallization. However, there are some limitations to using MOSA in lab experiments. The compound has low solubility in water, which can make it difficult to administer to animals. Additionally, MOSA has not been extensively studied for its potential toxicity, which could limit its use in human clinical trials.
Orientations Futures
There are several potential future directions for research on MOSA. One area of interest is the development of MOSA analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the potential toxicity of MOSA and its analogs. Finally, MOSA could be studied in combination with other drugs to determine its potential as a synergistic therapy for cancer and inflammation.
Méthodes De Synthèse
The synthesis of MOSA involves several steps, including the condensation of 4-aminobenzenesulfonamide with 2-hydroxyacetophenone to form 2-(4-aminophenyl)-2-oxoacetamide. This intermediate is then reacted with 7-methoxy-4-hydroxycoumarin in the presence of acetic anhydride to form MOSA. The overall yield of MOSA is around 40%, and the compound can be purified through recrystallization.
Applications De Recherche Scientifique
MOSA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MOSA has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-25-13-4-7-15-11(9-18(22)26-16(15)10-13)8-17(21)20-12-2-5-14(6-3-12)27(19,23)24/h2-7,9-10H,8H2,1H3,(H,20,21)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSCWDKCMOJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-2-Oxo-2h-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
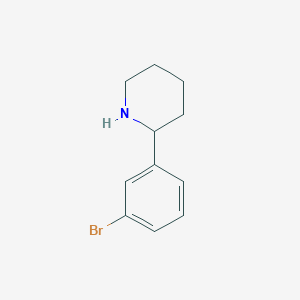

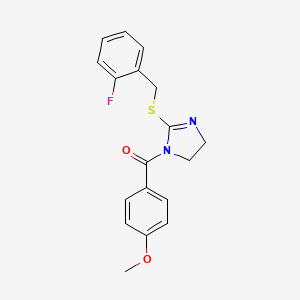

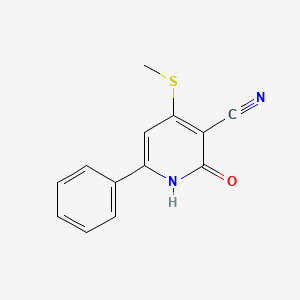
![4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3007762.png)
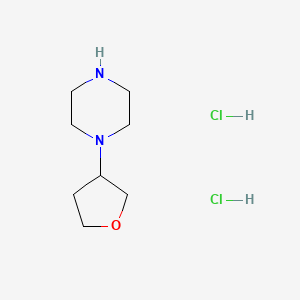
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
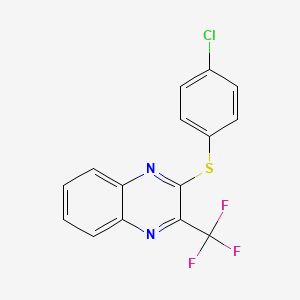
![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)
